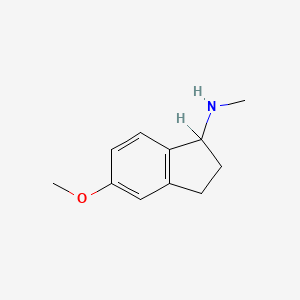

5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine

Description

Contextualization within the Class of Indenamine Derivatives

5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine belongs to the class of organic compounds known as indenamine derivatives. These are bicyclic molecules that feature an amino group attached to an indane structure, which is a fusion of a benzene (B151609) ring and a cyclopentane (B165970) ring. The specific compound is characterized by a methoxy (B1213986) group (-OCH3) at the 5-position of the indane ring and a methyl group (-CH3) attached to the nitrogen atom of the amine at the 1-position.

The indenamine framework is structurally related to phenethylamines, a class that includes many biologically active compounds. The rigid structure of the indane nucleus, where the ethylamine (B1201723) side chain is constrained within a five-membered ring, has been a key point of interest for medicinal chemists. This conformational restriction can lead to more selective interactions with biological targets compared to more flexible phenethylamine (B48288) counterparts.

Overview of Historical and Contemporary Research Significance

The academic exploration of indenamine derivatives dates back several decades, with initial research focusing on their potential as bronchodilators and for their impact on the cardiovascular system. wikipedia.org Over time, the research focus has shifted, largely influenced by the work of notable medicinal chemists such as David E. Nichols and his research group. nih.gov In the 1990s, Nichols and colleagues synthesized and pharmacologically evaluated a variety of cyclic analogs of psychoactive phenethylamines, including numerous indenamine derivatives. nih.gov

The primary contemporary research interest in indenamine derivatives lies in their interaction with monoamine neurotransmitter systems, including serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). nih.gov Specifically, these compounds have been investigated for their ability to inhibit the reuptake of these neurotransmitters or to act as releasing agents.

While detailed research findings on this compound are not extensively available in publicly accessible literature, its structural features suggest it would be of interest in studies examining structure-activity relationships within the indenamine class. The presence and position of the methoxy group, as well as the N-methylation, are known to significantly influence the pharmacological profile of these compounds. For instance, research on the related compound 5-methoxy-6-methyl-2-aminoindane (MMAI) has shown it to be a highly selective serotonin releasing agent. nih.gov

One specific area of historical investigation for a closely related compound, N-methyl-5-methoxy-1-indanamine, was its potential as a monoamine oxidase (MAO) inhibitor. nih.gov Researchers identified this molecule as having potential MAO-inhibiting properties in mice, highlighting that the size of the amine substituent and the position of the methoxy group are critical for its biological activity. nih.gov This line of inquiry was part of a broader effort to identify potential anti-Parkinsonian drugs. wikipedia.org

To illustrate the pharmacological data typically generated in the study of indenamine derivatives, the following table presents representative data for a selection of related compounds. It is important to note that this data is for comparative context, as specific data for this compound is not available in the cited literature.

Table 1: Representative Pharmacological Data for Selected Indenamine Derivatives

| Compound | Action at Monoamine Transporters | Primary Research Focus |

| 2-Aminoindane (2-AI) | Selective norepinephrine reuptake inhibitor | CNS stimulant properties |

| 5-Iodo-2-aminoindane (5-IAI) | Serotonin and dopamine releasing agent | Exploration of entactogenic effects |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Selective serotonin releasing agent | MDMA-like behavioral effects |

| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | Highly selective serotonin releasing agent | Selective serotonergic activity |

This table is for illustrative purposes and is based on data for related compounds to provide context for the type of research conducted on indenamine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-11-6-3-8-7-9(13-2)4-5-10(8)11/h4-5,7,11-12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPXNLVCUYGNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966767 | |

| Record name | 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52372-93-7 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-5-methoxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy N Methyl 2,3 Dihydro 1h Inden 1 Amine

Established Synthetic Pathways for 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine

The creation of the racemic form of this compound relies on foundational reactions in organic chemistry that build the molecule step-by-step or assemble it from key precursors.

A classic, albeit lengthy, approach to synthesizing the target compound involves the formation of the primary amine intermediate, 5-methoxy-2,3-dihydro-1H-inden-1-amine, which is then subsequently methylated. The Gabriel synthesis is a reliable method for forming primary amines from alkyl halides, avoiding the over-alkylation issues often seen in direct alkylation with ammonia (B1221849). wikipedia.orgthermofisher.commasterorganicchemistry.comlibretexts.org

Reduction to Indanol: The synthesis begins with the ketone precursor, 5-methoxy-1-indanone (B147253), which is reduced to the corresponding alcohol, 5-methoxy-2,3-dihydro-1H-inden-1-ol. This is typically achieved using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Conversion to Alkyl Halide: The hydroxyl group of the indanol is a poor leaving group and must be converted to a better one, such as a bromide. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield 1-bromo-5-methoxy-2,3-dihydro-1H-indane.

Gabriel Synthesis: The prepared 1-bromo-5-methoxyindane is then treated with potassium phthalimide (B116566). The phthalimide anion acts as an ammonia surrogate and displaces the bromide via an Sₙ2 reaction to form N-(5-methoxy-2,3-dihydro-1H-inden-1-yl)phthalimide. wikipedia.org

Liberation of the Primary Amine: The primary amine is cleaved from the phthalimide intermediate. The Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a refluxing solvent like ethanol, is a common and mild method for this step. thermofisher.com This reaction yields 5-methoxy-2,3-dihydro-1H-inden-1-amine and a stable phthalhydrazide (B32825) precipitate.

N-Methylation: The final step is the methylation of the primary amine to the desired secondary amine. The Eschweiler–Clarke reaction is a highly effective method for this transformation. wikipedia.org It uses excess formic acid and formaldehyde (B43269) to exhaustively methylate a primary amine to its tertiary amine counterpart, but the reaction can be controlled to favor mono-methylation, or more commonly, it proceeds to the dimethylated product from a primary amine. To achieve mono-methylation specifically to the N-methyl derivative, careful control of stoichiometry is required, though for secondary amine formation from a primary amine, this reaction is very effective and avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.orgjk-sci.com

Table 1: Reaction Steps in the Bromination-Gabriel Pathway

| Step | Reactant | Key Reagents | Product |

| 1 | 5-Methoxy-1-indanone | Sodium borohydride (NaBH₄) | 5-Methoxy-2,3-dihydro-1H-inden-1-ol |

| 2 | 5-Methoxy-2,3-dihydro-1H-inden-1-ol | Phosphorus tribromide (PBr₃) | 1-Bromo-5-methoxy-2,3-dihydro-1H-indane |

| 3 | 1-Bromo-5-methoxy-2,3-dihydro-1H-indane | Potassium phthalimide | N-(5-methoxy-2,3-dihydro-1H-inden-1-yl)phthalimide |

| 4 | N-(5-methoxy-2,3-dihydro-1H-inden-1-yl)phthalimide | Hydrazine (N₂H₄) | 5-Methoxy-2,3-dihydro-1H-inden-1-amine |

| 5 | 5-Methoxy-2,3-dihydro-1H-inden-1-amine | Formaldehyde, Formic acid | This compound |

Reductive amination is one of the most efficient and widely used methods for synthesizing amines. google.comliv.ac.ukrsc.orgresearchgate.netmdpi.com This approach allows for the direct conversion of a ketone to the target N-methyl amine in a one-pot reaction by treating the ketone with methylamine (B109427) in the presence of a suitable reducing agent.

The key starting material for this pathway is 5-methoxy-1-indanone. The reaction proceeds via the in-situ formation of an intermediate imine (or iminium ion), which is then immediately reduced to the amine. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of the protonated iminium ion over the starting ketone, especially under mildly acidic conditions (pH ~4-6) which favor imine formation. masterorganicchemistry.comyoutube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations and does not require strict pH control. harvard.edu

Catalytic Hydrogenation: The reaction can also be performed using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. rsc.orgresearchgate.net This method is considered a "green" chemistry approach as it avoids stoichiometric inorganic waste.

The direct reductive amination of 5-methoxy-1-indanone with methylamine provides a convergent and high-yielding route to this compound.

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (EtOH) | Selective for iminium ions over ketones; requires mild acidic conditions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, effective, less toxic, and does not require strict pH control. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH) | Atom-economical ("green") method; requires specialized pressure equipment. rsc.org |

The core indanone structure required for the synthesis is commonly prepared via an intramolecular Friedel-Crafts acylation. nih.govresearchgate.netmasterorganicchemistry.com This powerful C-C bond-forming reaction creates the five-membered ring of the indane system.

The synthesis begins with a readily available precursor, 3-(3-methoxyphenyl)propionic acid. The methoxy (B1213986) group on the benzene (B151609) ring is an ortho-, para-director. Cyclization of the propionic acid side chain can therefore lead to two possible regioisomers: 5-methoxy-1-indanone or 7-methoxy-1-indanone. The formation of the 5-methoxy isomer is generally favored.

The cyclization is promoted by strong acids or Lewis acids, which facilitate the formation of an acylium ion electrophile that then attacks the aromatic ring. Common reagents for this cyclization include:

Polyphosphoric acid (PPA): A viscous liquid that serves as both the catalyst and solvent, often requiring elevated temperatures. masterorganicchemistry.com

Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful dehydrating agent that can effect cyclization under milder conditions than PPA.

Thionyl Chloride (SOCl₂) followed by a Lewis Acid (e.g., AlCl₃): This two-step approach first converts the carboxylic acid to the more reactive acid chloride, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a strong Lewis acid like aluminum chloride.

Once the 5-methoxy-1-indanone precursor is synthesized, it is then "functionalized" to the target amine using the reductive amination strategy detailed in section 2.1.2.

An alternative to the Eschweiler-Clarke reaction for the N-methylation of the primary amine (5-methoxy-1-aminoindane) is direct alkylation using methanol as a green methylating agent. These reactions often utilize transition metal catalysts and operate under a "borrowing hydrogen" mechanism. shokubai.orgnih.gov

In this process, the catalyst temporarily "borrows" hydrogen from methanol to oxidize it to formaldehyde. The formaldehyde then condenses with the primary amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-methylated amine. Water is the only byproduct, making this an atom-economical and environmentally friendly method. shokubai.orgacs.org While often catalyzed by transition metals like ruthenium or iridium, the conditions can be influenced by the presence of a base or, in some systems, acid promoters. nih.govrsc.orgnih.gov This represents a more modern and sustainable approach to the N-alkylation step.

Enantioselective Synthesis of this compound and its Stereoisomers

The C1 position of the indane ring in the target molecule is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S forms). For many applications, isolating a single enantiomer is crucial. This can be achieved either through asymmetric synthesis, which creates the desired stereocenter selectively, or by resolving a racemic mixture.

Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. wikipedia.org For amines, this is most commonly achieved by forming diastereomeric salts with a chiral acid. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization. wikipedia.org

This technique would typically be applied to the primary amine intermediate, racemic 5-methoxy-2,3-dihydro-1H-inden-1-amine, before the final N-methylation step. The process is as follows:

Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid or one of its derivatives. google.comnih.govgoogle.comnih.gov This results in the formation of a mixture of two diastereomeric salts: (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate.

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The solid precipitate is collected by filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine, now in an enantiomerically enriched form. The aqueous layer containing the sodium salt of the resolving agent can be acidified to recover the resolving agent for reuse.

N-Methylation: The enantiomerically pure primary amine is then N-methylated as described previously (e.g., via Eschweiler-Clarke or catalytic N-alkylation) to yield the final enantiopure target compound. The N-methylation step, such as in the Eschweiler-Clarke reaction, typically proceeds without racemizing the chiral center. wikipedia.org

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class | Typical Solvent for Crystallization |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol, Water |

| (-)-Malic Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol |

| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Acetone, Isopropanol |

| (-)-Mandelic Acid | Chiral Carboxylic Acid | Ethanol, Water |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Chiral Dicarboxylic Acid Derivative | Methanol, Acetonitrile |

Asymmetric Catalysis in Indenamine Synthesis

The synthesis of enantiomerically pure chiral 1-aminoindanes, the core structure of this compound, is a significant area of research, driven by the importance of these scaffolds in bioactive molecules. nih.gov Several catalytic strategies have been developed to achieve high levels of stereocontrol.

One prominent approach involves the asymmetric [3 + 2] annulation of aldimines with alkenes. This method utilizes chiral half-sandwich scandium catalysts to facilitate an ortho-C(sp²)-H activation, leading to the formation of multisubstituted 1-aminoindanes. nih.gov This protocol is noted for its 100% atom efficiency and high selectivity, achieving up to >19:1 diastereomeric ratio and 99:1 enantiomeric ratio. nih.gov By carefully selecting the chiral ligand, it is possible to control the reaction to produce either trans or cis diastereomers from the same starting materials. nih.govresearchgate.net

Another effective strategy employs chiral Brønsted acid catalysis. A BINOL-derived chiral N-triflyl phosphoramide (B1221513) can catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines. rsc.org This reaction proceeds in good yields and with high enantioselectivities, providing a direct route to chiral 1-aminoindenes, which can be subsequently reduced to the corresponding 1-aminoindanes. rsc.org

Reductive amination using chiral auxiliaries is also a well-established method. A practical synthesis of (S)-1-aminoindane has been achieved through the diastereoselective reduction of a ketimine derived from 1-indanone (B140024) and (R)-phenylglycine amide. researchgate.net The optimization of this key hydrogenation step involves screening various metal catalysts, solvents, and catalyst loadings to maximize diastereoselectivity. researchgate.net

The following table summarizes various asymmetric catalytic approaches applicable to the synthesis of the 1-aminoindane core.

| Catalytic System/Method | Key Reagents | Type of Transformation | Typical Selectivity |

| Chiral Scandium Catalyst | Aromatic Aldimines, Alkenes | [3 + 2] Annulation via C-H Activation | >19:1 dr, 99:1 er nih.gov |

| Chiral Brønsted Acid | 2-Alkenylbenzaldimines, N-Triflyl Phosphoramide | Iminium Ion Cyclization | High enantioselectivity rsc.org |

| Chiral Auxiliary | 1-Indanone, (R)-Phenylglycine Amide, Metal Catalyst | Diastereoselective Reductive Amination | 96% ee researchgate.net |

| Dynamic Kinetic Resolution | Racemic 1-aminoindane, Lipase (e.g., CALB), Pd nanocatalyst | Enzymatic Resolution | >99% ee researchgate.net |

Optimization Strategies for Synthetic Yields and Purity in Research Scale

Optimizing the synthesis of this compound at the research scale requires a multi-faceted approach focusing on reaction conditions, catalyst efficiency, and purification techniques to maximize both yield and purity. azom.com

General strategies for improving reaction outcomes include careful control of reaction kinetics by adjusting temperature, pressure, and reactant concentrations. azom.com The synthesis of racemic 1-aminoindane derivatives often starts with the reduction of the corresponding 1-indanone using a reducing agent like sodium borohydride (NaBH₄). researchgate.net The subsequent steps, such as converting the resulting alcohol to an azide (B81097) and then reducing the azide to the primary amine with H₂ over a palladium-on-carbon catalyst, are standard transformations where yield can be maximized by ensuring complete reactions and minimizing side products. researchgate.net

Purification is paramount for achieving high purity. For chiral compounds, a key strategy is the resolution of diastereomeric mixtures. After reacting the racemic amine with a chiral resolving agent, such as (R)-O-acetylmandeloyl chloride, the resulting diastereomers can be separated by crystallization. researchgate.net This method takes advantage of the different solubilities of the diastereomeric salts, allowing for the isolation of a single diastereomer with high purity, which is then hydrolyzed to yield the enantiomerically pure amine. researchgate.net

The table below outlines common optimization parameters and their impact on the synthesis of 1-aminoindane derivatives.

| Parameter | Objective | Common Methods/Reagents | Expected Outcome |

| Reaction Conditions | Maximize Conversion & Minimize Byproducts | Temperature control, inert atmosphere, optimal solvent choice (e.g., methanol, THF) researchgate.netresearchgate.netchemicalbook.com | Increased yield and product purity. azom.com |

| Catalyst Selection | Enhance Stereoselectivity & Rate | Screening metal catalysts (Pd, Pt, Rh), chiral ligands (BINOL-derivatives), or enzymes (Lipases) researchgate.netrsc.orgresearchgate.net | Higher enantiomeric/diastereomeric excess and improved reaction efficiency. |

| Purification | Isolate Desired Product | Column chromatography, recrystallization, diastereomeric salt crystallization researchgate.net | High chemical and enantiomeric purity (>99% ee achievable). researchgate.net |

| Reagent Stoichiometry | Ensure Complete Reaction | Use of slight excess of less expensive reagents, careful addition of key reagents. | Drive reaction to completion, maximizing yield based on the limiting reagent. |

Chemical Reactivity and Derivative Formation of this compound

The chemical reactivity of this compound is dictated by its three main structural components: the electron-rich aromatic ring activated by a methoxy group, the secondary N-methylamino group at a benzylic position, and the dihydroindene scaffold.

Oxidation Reactions of the Indenamine Core

The indenamine core possesses sites susceptible to oxidation. The benzylic C1-N bond and the N-methyl group are potential targets for oxidative transformation. While specific studies on the target molecule are limited, the oxidation of structurally related N-methylanilines provides insight. These compounds can undergo oxidation with nonheme iron(IV)-oxo complexes, which can lead to the formation of coupled products like N,N'-dimethyl-N,N'-diphenylhydrazine through an electron transfer mechanism. researchgate.net This suggests that under similar conditions, the N-methylamino group of the title compound could undergo oxidative coupling or N-demethylation. researchgate.net Furthermore, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the benzylic carbon, though this may lead to ring cleavage or other complex transformations.

Reduction Reactions for Functional Group Modification

Reduction reactions are primarily employed in the synthesis of derivatives of the indenamine core rather than for modifying the core itself. A common synthetic strategy involves introducing functional groups that can then be reduced. For instance, electrophilic nitration of the aromatic ring can yield a nitro derivative. researchgate.net This nitro group can subsequently be reduced to an amino group using standard methods such as catalytic hydrogenation with H₂ over a palladium catalyst (Pd/C) or with reducing agents like tin(II) chloride. nih.govresearchgate.net This pathway allows for the synthesis of di-amino substituted indane derivatives. Similarly, the synthesis of the primary amine often involves the reduction of an azide group as a key step, typically achieved with H₂/Pd-C or lithium aluminum hydride (LiAlH₄). researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is highly susceptible to electrophilic aromatic substitution . The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions (C4 and C6). msu.edu Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. researchgate.netmsu.edu These reactions provide a straightforward route to functionalizing the aromatic portion of the molecule.

Nucleophilic substitution can also occur, primarily targeting the methoxy group. While displacing a methoxy group from an electron-rich arene is challenging, specialized methods have been developed. For example, a protocol using a sodium hydride-iodide composite can facilitate the nucleophilic amination of methoxy arenes, suggesting that the methoxy group could be replaced by other nucleophiles under specific conditions. ntu.edu.sg

Dehydrohalogenation Pathways for Unsaturated Derivatives

Dehydrohalogenation is a powerful method for creating unsaturation in a molecule, typically proceeding through an E1 or E2 elimination mechanism. wikipedia.orgsaskoer.ca To generate an unsaturated derivative of this compound, a halogen atom must first be introduced onto the five-membered ring, for instance at the C2 position. This halogenated intermediate can then be treated with a strong, non-nucleophilic base, such as potassium tert-butoxide. The base abstracts a proton from an adjacent carbon (C1 or C3), leading to the elimination of a hydrogen halide (H-X) and the formation of a double bond within the five-membered ring. ausetute.com.au This process would convert the 2,3-dihydro-1H-inden-1-amine scaffold into a 1H-inden-1-amine derivative, an unsaturated analog. The regioselectivity of the elimination would depend on the specific substrate and reaction conditions. youtube.com

Structure Activity Relationship Sar Studies of 5 Methoxy N Methyl 2,3 Dihydro 1h Inden 1 Amine Derivatives

Impact of Positional Isomerism and Substituent Effects on Mechanistic Activity

The biological activity of indenamine derivatives can be significantly modulated by the position of substituents on the aromatic ring and by the nature of these substituents. While direct studies on 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine are limited, principles from related structures, such as substituted benzamides and pyrazoles, offer valuable insights. nih.govresearchgate.net

The position of the methoxy (B1213986) group on the indane ring is a critical determinant of activity. Isomeric variations, where the methoxy group is shifted to other positions on the aromatic ring, can lead to profound changes in receptor affinity and efficacy. For instance, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, the position of substituents on the benzamide (B126) moiety significantly influenced their positive allosteric modulation of the metabotropic glutamate-5 receptor. researchgate.net Electronegative substituents in the para-position were found to increase potency. researchgate.net

A hypothetical data table illustrating the potential impact of positional isomerism of a methoxy group on a generic indenamine core is presented below.

| Compound | Position of Methoxy Group | Hypothetical Receptor Binding Affinity (Ki, nM) |

| Derivative A | 4-methoxy | 150 |

| Derivative B | 5-methoxy | 50 |

| Derivative C | 6-methoxy | 200 |

| Derivative D | 7-methoxy | 350 |

Influence of Stereochemistry on Molecular Interactions and Selectivity

Stereochemistry plays a fundamental role in the interaction of chiral ligands with their biological targets. For this compound, the chiral center at the 1-position of the indane ring means that it exists as a pair of enantiomers (R and S). These enantiomers can exhibit different pharmacological activities and selectivities for their target receptors.

The differential activity of stereoisomers is a well-established principle in pharmacology, often arising from the three-dimensional arrangement of atoms that allows for a more favorable interaction of one enantiomer with the chiral environment of the receptor binding site. uj.edu.pl For instance, in a study of hydantoin (B18101) derivatives, the optically pure stereoisomers displayed distinct affinities for serotonin (B10506) receptors (5-HT7R, 5-HT1AR, and 5-HT2A). uj.edu.pl This highlights that the specific spatial orientation of functional groups is critical for optimal receptor engagement.

The (R) and (S)-enantiomers of this compound will present their N-methyl and methoxy groups in different spatial orientations. One enantiomer may fit more snugly into the binding pocket of a receptor, leading to a higher affinity and/or efficacy compared to its mirror image. This stereoselectivity can also extend to receptor subtype selectivity, where one enantiomer may preferentially bind to one receptor subtype over another.

The following table illustrates the potential differences in biological activity between the enantiomers of a chiral indenamine derivative.

| Enantiomer | Configuration | Hypothetical Receptor A Affinity (Ki, nM) | Hypothetical Receptor B Affinity (Ki, nM) |

| Enantiomer 1 | (R) | 25 | 300 |

| Enantiomer 2 | (S) | 250 | 150 |

Role of Functional Groups in Ligand-Target Recognition and Binding Affinity

The methoxy group can act as a hydrogen bond acceptor and its oxygen atom's lone pairs can engage in hydrogen bonding with donor groups on the receptor. nih.gov Its position on the aromatic ring also influences the electron density of the ring system, which can affect pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.

The N-methyl secondary amine is a crucial functional group that is typically protonated at physiological pH. This positively charged ammonium (B1175870) group can form strong ionic interactions and hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate, in the receptor's binding site. nih.gov The methyl group itself can engage in hydrophobic interactions within the binding pocket.

The dihydroindene scaffold provides a rigid framework that orients the key functional groups in a specific spatial arrangement. The aromatic portion of this scaffold can participate in various non-covalent interactions, including hydrophobic interactions and pi-pi stacking with aromatic residues of the receptor.

The relative importance of these functional groups can be explored through systematic modifications. For example, demethylation of the methoxy group to a hydroxyl group would introduce a hydrogen bond donor, potentially leading to different binding interactions.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound and its derivatives can provide insights into the preferred spatial arrangement of the molecule and how this influences its biological activity.

| Conformer | Dihedral Angle (C1-C2-C3-C3a) | Relative Energy (kcal/mol) | Hypothetical Biological Activity |

| Conformer A | 10° | 0.0 | High |

| Conformer B | -25° | 1.5 | Low |

| Conformer C | 40° | 3.2 | Inactive |

Hydrogen Bonding Interactions and their Contribution to Receptor Binding Models

Hydrogen bonds are one of the most important types of non-covalent interactions that govern ligand-receptor binding. nih.gov In the case of this compound, several functional groups can participate in hydrogen bonding.

The protonated secondary amine (N-H) is a strong hydrogen bond donor and can interact with hydrogen bond acceptor groups on the receptor, such as the carbonyl oxygen of the peptide backbone or the side chains of amino acids like aspartate, glutamate, or asparagine. chemrxiv.org The nitrogen atom itself can also act as a hydrogen bond acceptor in its unprotonated state.

The oxygen atom of the methoxy group is a hydrogen bond acceptor and can form hydrogen bonds with donor groups on the receptor, such as the hydroxyl group of serine, threonine, or tyrosine, or the N-H group of the peptide backbone or amino acid side chains. mdpi.com

The strength and geometry of these hydrogen bonds are critical for high-affinity binding. nih.gov Molecular modeling studies can be used to predict the likely hydrogen bonding interactions between the ligand and its target receptor, which can then be used to guide the design of new analogs with improved hydrogen bonding capabilities. The formation of intramolecular hydrogen bonds can also influence the molecule's conformation and properties. nih.govunito.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indenamine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach can be applied to indenamine analogues to predict the activity of new, unsynthesized compounds and to gain a better understanding of the structural features that are important for activity.

In a QSAR study, a set of compounds with known biological activities is used to develop a model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature. mdpi.com

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net A good QSAR model should not only be able to reproduce the activities of the training set compounds but also accurately predict the activities of a separate test set of compounds. mdpi.com

For indenamine analogues, a QSAR model could be developed to predict their binding affinity for a particular receptor. Descriptors such as the electronic properties of substituents on the aromatic ring, the size and shape of the molecule, and its lipophilicity would likely be important variables in the model. The resulting QSAR equation could then be used to guide the synthesis of new analogues with optimized properties.

A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * (logP) - 0.2 * (Molecular_Weight) + 1.2 * (Electronic_Parameter) + constant

This equation would suggest that increasing lipophilicity (logP) and the value of a specific electronic parameter, while decreasing molecular weight, would lead to higher biological activity (lower IC50).

Computational and Theoretical Studies on 5 Methoxy N Methyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Mechanisms and Energy Barriers)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. While specific DFT studies focused exclusively on 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine are not prevalent in the public literature, the methodology's application to analogous and related methoxy (B1213986) derivatives provides a clear framework for how such an analysis would proceed. acdlabs.comrowansci.com

These calculations typically involve a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the approximate Schrödinger equation for the molecule. moldiscovery.comchemicalize.com The primary outputs of such a study would include the optimized molecular geometry, detailing precise bond lengths, bond angles, and dihedral angles. rowansci.com Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). xundrug.cn The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive.

Theoretical vibrational frequencies can also be calculated and compared with experimental infrared (IR) spectra to confirm the structure and assign spectral bands to specific molecular motions. acdlabs.comxundrug.cn Such computational studies provide a foundational, atomistic understanding of the molecule's intrinsic properties, which is essential for rationalizing its behavior in more complex chemical or biological environments.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. These methods are instrumental in drug discovery for identifying potential lead compounds and elucidating their mechanism of action at a molecular level.

Molecular docking involves predicting the preferred orientation of a ligand when bound to a protein's active site. The process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity. For example, in studies of analogues of the structurally related 5-MeO-DMT, docking was used to screen compounds against serotonin (B10506) receptors like 5-HT1A to predict their binding affinity and potential as antidepressants. Similarly, derivatives of 2,3-dihydro-1H-indole have been docked against targets like receptor-interacting protein kinase 1 (RIPK1) to identify potent inhibitors.

Following docking, MD simulations can be employed to study the stability of the predicted ligand-protein complex over time. These simulations model the movements and interactions of all atoms in the system, providing insights into the flexibility of the protein, the conformational changes that may occur upon ligand binding, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While specific docking studies for this compound are not available, its structural similarity to known serotonergic agents suggests that targets like serotonin and dopamine (B1211576) receptors would be logical starting points for such an investigation.

Prediction of Molecular Descriptors Relevant to Research Design (e.g., XLogP, pKa, Collision Cross Section)

Molecular descriptors are numerical values that characterize the physical, chemical, and electronic properties of a molecule. These descriptors are crucial for predicting a compound's behavior in various environments, including its absorption, distribution, metabolism, and excretion (ADME) properties, which are vital in drug design. Several key descriptors for this compound have been predicted using computational tools.

XLogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The predicted XLogP for this compound is 1.7, suggesting moderate lipophilicity. The pKa, or acid dissociation constant, is critical as it determines the ionization state of the molecule at a given pH. The secondary amine in the structure is the most basic site, and its predicted pKa (for the conjugate acid) is approximately 9.98, indicating that it will be predominantly protonated and positively charged at physiological pH (7.4).

The Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase, an important parameter in ion mobility-mass spectrometry. Predicted CCS values have been calculated for various adducts of the molecule. These descriptors, summarized in the table below, are invaluable for designing experiments, interpreting analytical data, and building predictive models for the compound's behavior.

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| XLogP | 1.7 | Indicates lipophilicity and potential for membrane permeability. |

| pKa (Basic) | 9.98 | Predicts the molecule will be predominantly protonated at physiological pH. |

| CCS ([M+H]⁺) | 137.3 Ų | Characterizes the ion's shape and size for mass spectrometry analysis. |

| CCS ([M+Na]⁺) | 145.2 Ų | Characterizes the ion's shape and size for mass spectrometry analysis. |

| CCS ([M+K]⁺) | 142.7 Ų | Characterizes the ion's shape and size for mass spectrometry analysis. |

In Silico Screening and Virtual Library Design for Novel Indenamine Analogues

In silico screening and the design of virtual libraries are powerful strategies for exploring chemical space and identifying novel compounds with desired properties. Starting with a core scaffold like this compound, a virtual library of analogues can be generated by systematically modifying its structure. This could involve, for example, changing the substitution pattern on the aromatic ring, altering the N-methyl group to other alkyl or functional groups, or modifying the indenane core itself.

A prime example of this approach is the high-throughput virtual screening of 70,000 analogues of 5-MeO-DMT to find potential new antidepressants. In such a workflow, the newly designed virtual compounds are first filtered based on key molecular descriptors (like those discussed in section 5.3) and rules of drug-likeness (e.g., Lipinski's rule of five) to ensure they have favorable physicochemical properties. The remaining candidates are then computationally docked into the active site of a target protein to predict their binding affinity. This process allows researchers to rapidly screen vast numbers of potential molecules and prioritize a smaller, more manageable set for chemical synthesis and experimental testing, significantly accelerating the discovery of novel indenamine analogues with potentially enhanced activity or improved properties.

Advanced Analytical Methodologies for the Research of 5 Methoxy N Methyl 2,3 Dihydro 1h Inden 1 Amine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is fundamental to the analysis of 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, enabling its separation from complex matrices and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Indenamine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For aminoindanes, including the target compound, GC-MS provides excellent separation and definitive identification based on mass spectra. proquest.comresearchgate.net

Research Findings: Studies on related aminoindanes have shown that while GC-MS is highly effective, certain isomers can exhibit similar mass spectral data, making their differentiation challenging without optimal chromatographic conditions. researchgate.netresearchgate.net The use of specific capillary column stationary phases, such as Rxi®-624Sil MS, has been shown to resolve complex mixtures of aminoindane analogues. proquest.comresearchgate.net

To enhance chromatographic performance and selectivity, derivatization is often employed. proquest.comnih.gov This process involves chemically modifying the analyte to improve its volatility and thermal stability while reducing peak tailing. Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) and heptafluorobutyric anhydride (B1165640) (HFBA) can be used to create derivatives of aminoindanes, which often produce unique fragment ions in the mass spectrometer, aiding in more confident identification. proquest.comnih.gov The derivatized compounds typically show improved resolution, even on common stationary phases like Rxi®-5Sil MS. nih.gov

| Derivatization Reagent | Abbreviation | Effect on Analysis |

|---|---|---|

| N-methyl-bis(trifluoroacetamide) | MBTFA | Improves chromatographic properties and resolution. proquest.com |

| Heptafluorobutyric anhydride | HFBA | Enhances separation and provides individualizing fragment ions. proquest.comnih.gov |

| Ethyl chloroformate | ECF | Successfully isolates aminoindanes and reduces peak tailing. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Profiling

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying compounds and their metabolites in biological matrices. nih.govnih.gov This technique is particularly suited for non-volatile or thermally labile compounds that are not amenable to GC-MS without derivatization.

Research Findings: For analogous compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), LC-MS/MS methods have been developed to simultaneously quantify the parent drug and its active metabolites, such as bufotenine. nih.gov A similar approach would be effective for this compound, allowing for the profiling of its metabolic fate in research studies. Sample preparation often involves a straightforward protein precipitation step, followed by analysis using a gradient elution on a C18 column. nih.govnih.gov

Detection is typically achieved using multiple reaction monitoring (MRM) in positive ion mode, which provides exceptional selectivity. nih.govmdpi.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the target compound, minimizing interferences. nih.gov

| Compound | Potential Metabolic Reaction | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| This compound | N/A | 178.1 | (Fragment specific to structure) |

| 5-Hydroxy-N-methyl-2,3-dihydro-1H-inden-1-amine | O-demethylation | 164.1 | (Fragment specific to structure) |

Chiral Chromatography for Enantiomeric Purity and Separation

Since this compound possesses a chiral center at the C1 position of the indane ring, it exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for separating and quantifying these enantiomers. csfarmacie.czamericanpharmaceuticalreview.com

Research Findings: The separation of enantiomers is achieved through their differential interactions with the chiral selector immobilized on the stationary phase. chiralpedia.com Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are widely used and have demonstrated excellent chiral recognition capabilities for a broad range of compounds. americanpharmaceuticalreview.commdpi.com

For structurally related chiral compounds, successful separations have been achieved using normal-phase HPLC. nih.gov A typical method might involve a CSP like amylose tris(3,5-dimethylphenylcarbamate) with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. nih.gov This approach allows for the determination of enantiomeric excess (ee) and the isolation of individual enantiomers for further research. mdpi.com

Spectroscopic Characterization Methods for Structural Confirmation in Research Contexts

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. mdpi.com

Research Findings: Based on the structure of this compound and data from related molecules, a predicted NMR data assignment can be established. rsc.org

¹H NMR: The spectrum would be expected to show a singlet for the methoxy (B1213986) (-OCH₃) protons around δ 3.8 ppm. The N-methyl (-NCH₃) protons would appear as a singlet further upfield. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the δ 6.5-7.5 ppm region. The single proton at the chiral center (C1) would likely be a multiplet, coupled to the adjacent methylene (B1212753) protons. The remaining aliphatic protons on the five-membered ring would appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm).

¹³C NMR: The spectrum would show distinct signals for each carbon atom. The methoxy carbon would be expected around δ 55 ppm. The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield. The aliphatic carbons of the indane ring system would be found in the upfield region of the spectrum.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-H | Ar-H | ~ 6.5 - 7.5 (m) | ~ 110 - 145 |

| Aromatic C-O | Ar-O | - | ~ 155 - 160 |

| Aliphatic C-H | C1-H | Multiplet (m) | ~ 60 - 70 |

| Aliphatic CH₂ | C2-H₂, C3-H₂ | Multiplets (m) | ~ 25 - 40 |

| Methoxy | -OCH₃ | ~ 3.8 (s) | ~ 55 |

| N-Methyl | -NCH₃ | Singlet (s) | ~ 30 - 40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iqyoutube.com

Research Findings: The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. vscht.cz

N-H Stretch: A secondary amine (R₂N-H) typically shows one moderate, sharp absorption band in the 3300-3500 cm⁻¹ region. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic C-H stretches appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz

C-O Stretch: The aryl alkyl ether linkage (Ar-O-CH₃) would produce a strong C-O stretching band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Variable |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Variable |

| C-O Stretch | Aryl Alkyl Ether | 1200 - 1275 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the analysis of NPS, offering high accuracy and resolving power to determine the elemental composition of a compound and its fragments. nih.gov For this compound, HRMS provides an accurate mass measurement of the molecular ion, which is crucial for its identification, especially when differentiating between isomers or compounds with similar nominal masses.

The high mass accuracy of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, allows for the confident determination of a compound's elemental formula from its exact mass. nih.gov The molecular formula for this compound is C₁₁H₁₅NO, with a corresponding monoisotopic mass of 177.1154 g/mol . guidechem.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Monoisotopic Mass | 177.1154 |

| Calculated m/z for [M+H]⁺ | 178.1226 |

In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through characteristic fragmentation patterns. For this compound, a primary fragmentation pathway involves alpha-cleavage, a common fragmentation mechanism for amines. msu.edumiamioh.edu This process involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. The expected alpha-cleavage would result in the loss of a C₂H₄ group from the indane ring, leading to the formation of a stable iminium ion. Further fragmentation of the methoxy-substituted aromatic ring can also occur.

| Ion | Proposed Structure/Fragment | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 178.1226 |

| [M-CH₃]⁺ | Loss of methyl radical from N-methyl or methoxy group | 162.0913 |

| [M-C₂H₄]⁺ | Result of alpha-cleavage (loss of ethylene (B1197577) from indane ring) | 150.0913 |

| [C₉H₁₀O]⁺ | Fragment containing the methoxy-indenyl moiety | 134.0732 |

Derivatization Strategies for Enhanced Analytical Resolution and Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography-mass spectrometry (GC-MS). jfda-online.com For compounds like this compound, which contains a polar secondary amine group, derivatization is employed to:

Increase volatility and thermal stability. researchgate.net

Reduce peak tailing and improve chromatographic peak shape by masking the polar amine group. researchgate.net

Enhance mass spectral fragmentation to yield more structurally informative ions. jfda-online.com

Improve sensitivity, especially with electron capture detection (ECD), by introducing electrophoric groups. mdpi.com

Common derivatization strategies applicable to the secondary amine in this compound include acylation and silylation. researchgate.net

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid anhydride or acyl chloride. Fluorinated anhydrides are frequently used as they produce stable, volatile derivatives that are highly responsive to electron capture and mass spectrometric detectors. jfda-online.com

Silylation: This process replaces the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce derivatives with excellent chromatographic properties.

The choice of derivatizing reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the presence of other functional groups in the molecule. rsc.org

| Reagent Class | Specific Reagent | Abbreviation | Resulting Derivative |

|---|---|---|---|

| Acylating Agent (Fluorinated Anhydride) | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative |

| Acylating Agent (Fluorinated Anhydride) | Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl derivative |

| Acylating Agent (Fluorinated Anhydride) | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl derivative |

| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative |

| Acylating Agent (Acyl Halide) | Pentafluorobenzoyl chloride | PFBCl | Pentafluorobenzoyl derivative |

Research Applications and Emerging Directions for 5 Methoxy N Methyl 2,3 Dihydro 1h Inden 1 Amine

Utilization as Key Synthetic Intermediates for Complex Organic Molecules

The structural scaffold of 5-Methoxy-N-methyl-2,3-Dihydro-1H-inden-1-amine presents a valuable starting point for the synthesis of more complex organic molecules. Its dihydroindene core, functionalized with both a methoxy (B1213986) group and a secondary amine, offers multiple reactive sites for chemical modification. While specific literature detailing the use of this compound as a synthetic intermediate is limited, the broader class of substituted indane derivatives is well-established in the synthesis of pharmacologically active compounds and complex natural products. The amine functionality can readily undergo reactions such as acylation, alkylation, and arylation to introduce diverse substituents, while the aromatic ring can be further functionalized through electrophilic substitution reactions. The inherent chirality at the 1-position also makes it an attractive precursor for stereoselective synthesis.

Probes for Biochemical and Enzymatic Assays

Chemical probes are essential tools for elucidating biological pathways and identifying the function of specific proteins. A molecule's utility as a probe is dependent on its ability to interact with a biological target with high affinity and specificity. There is currently a lack of published research specifically documenting the use of this compound as a probe in biochemical or enzymatic assays. However, its structural similarity to known ligands for various receptors and enzymes suggests its potential in this area. For instance, many tryptamine (B22526) and phenethylamine (B48288) derivatives with similar methoxy and amine functionalities are known to interact with serotonin (B10506) and dopamine (B1211576) receptors. Future research could involve radiolabeling or fluorescently tagging this compound to enable its use in binding assays and imaging studies to explore its potential targets within the proteome.

Exploration in Pre-clinical Models for Mechanistic Understanding of Disease Processes

Pre-clinical models are crucial for understanding the underlying mechanisms of diseases and for the initial evaluation of potential therapeutic agents. The following sections explore the hypothetical and potential areas of mechanistic research for this compound based on the activities of structurally related compounds.

Mechanistic Research on Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are not currently available in the scientific literature, the investigation of novel chemical scaffolds for antimicrobial activity is a critical area of research. Many heterocyclic compounds containing nitrogen and oxygen atoms have demonstrated antimicrobial effects. Mechanistic studies for a novel compound like this would typically involve determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Subsequent research would focus on elucidating its mechanism of action, which could involve the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.

Neurological System Modulation Studies (Mechanistic Focus)

The structural resemblance of this compound to known psychoactive compounds, particularly tryptamine and phenethylamine derivatives, suggests a potential for interaction with the central nervous system. For instance, compounds like 5-MeO-DMT are known to have significant effects on serotonergic systems. nih.govguidetopharmacology.orgnih.gov Mechanistic studies in this area would involve investigating the binding affinity of the compound for various neurotransmitter receptors and transporters, such as serotonin (5-HT), dopamine (DA), and norepinephrine (B1679862) (NE) receptors. In preclinical models, researchers could explore its effects on neurotransmitter levels in different brain regions and its impact on signaling pathways downstream of receptor activation.

Cancer Cell Biology Research (Mechanistic Focus, e.g., apoptosis, angiogenesis)

The exploration of novel small molecules for anti-cancer properties is a highly active field of research. While no studies have directly implicated this compound in cancer cell biology, related structural motifs have been investigated. For example, some indole (B1671886) derivatives have been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors). explorationpub.comnih.gov Mechanistic research in this area would involve screening the compound for cytotoxicity against various cancer cell lines. If cytotoxic effects are observed, further studies would aim to identify the underlying mechanisms, such as the activation of caspase pathways in apoptosis or the inhibition of key signaling molecules like VEGF in angiogenesis.

Design and Development of Multitarget-Directed Ligands in Chemical Biology

The concept of multitarget-directed ligands (MTDLs) has gained significant traction in drug discovery, particularly for complex diseases with multifactorial etiologies. nih.govmdpi.comrsc.org MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced risk of drug resistance. The scaffold of this compound could serve as a foundational structure for the design of MTDLs. By strategically modifying the molecule, it may be possible to incorporate pharmacophoric features that allow for interaction with different targets. For instance, one part of the molecule could be optimized for a specific receptor, while another part is tailored to inhibit a particular enzyme. nih.gov This approach requires a deep understanding of the structure-activity relationships for each target and sophisticated medicinal chemistry strategies to balance the activities at the desired targets.

Photopharmacological Applications in Indenamine Research

Photopharmacology is an emergent field that utilizes light to control the activity of biologically active molecules with high spatiotemporal precision. wikipedia.org This approach typically involves the incorporation of a molecular photoswitch—a chemical moiety that reversibly changes its shape and properties upon exposure to specific wavelengths of light—into the structure of a drug. wikipedia.org This light-induced change can be used to turn a drug's activity "on" or "off" at a specific site in the body, potentially reducing systemic side effects and enhancing therapeutic precision. wikipedia.org

While specific research into the photopharmacological modification of this compound has not yet been published, its known interaction with serotonin receptors presents a compelling case for such investigations. nih.govnih.gov The principles of photopharmacology have been successfully applied to other serotonin receptor ligands, providing a clear blueprint for future studies involving indenamines. nih.govrsc.orgnih.gov

A primary strategy would involve chemically modifying the indenamine structure to include a photoswitchable group, such as an azobenzene (B91143) molecule. acs.orgnih.gov Azobenzenes are robust and well-characterized photoswitches that exist in two isomeric forms: a thermally stable trans isomer and a metastable cis isomer. nih.gov Irradiation with ultraviolet (UV) or blue light can convert the trans form to the cis form, while visible light or thermal relaxation can reverse the process. acs.orgnih.gov

By strategically attaching an azobenzene moiety to the this compound scaffold, a photoswitchable indenamine could be created. The two isomers (trans and cis) would likely possess different three-dimensional shapes, leading to differential binding affinity and/or efficacy at its target receptors, such as the 5-HT2A receptor. nih.govrsc.org For instance, one isomer might act as a potent agonist, while the other is inactive. This would allow researchers to use light to precisely control receptor activation in specific tissues or even individual cells, providing an unparalleled tool for dissecting neural circuits and understanding the compound's pharmacological effects.

Recent advancements have focused on developing azobenzene derivatives that are responsive to visible or even near-infrared light, which offers better tissue penetration and is less damaging to biological systems than UV light. nih.govacs.org The development of such red-shifted photoswitches could be pivotal for the in vivo application of photopharmacological indenamines. acs.org

| Concept | Description | Relevance to Indenamine Research |

|---|---|---|

| Molecular Photoswitch | A light-sensitive molecule that undergoes a reversible change between two or more stable forms (isomers) upon light absorption. The most common example is azobenzene. | Could be incorporated into the this compound structure to enable optical control of its activity. |

| Spatiotemporal Control | The ability to control a biological process (like drug activity) in a specific location (spatial) and at a specific time (temporal). | Light could be used to activate the indenamine derivative only in targeted brain regions, allowing for precise study of its effects on specific neural pathways. |

| Isomeric Forms (e.g., trans/cis) | Different spatial arrangements of a molecule. For azobenzene, the elongated trans form is typically more stable, while the bent cis form is metastable. nih.gov | The two isomers would be designed to have different affinities for serotonin receptors, effectively acting as an "on/off" switch controlled by light. rsc.org |

| Wavelength-Specific Activation | The use of different colors (wavelengths) of light to switch the molecule between its isomeric forms (e.g., UV light for trans to cis, visible light for cis to trans). nih.gov | Enables reversible and repeatable control over the compound's biological activity simply by changing the color of the applied light. |

Future Research Perspectives and Methodological Advancements in Indenamine Chemistry and Biology

The study of this compound and related compounds is poised for significant advancement, driven by new research paradigms and technological progress in both chemistry and biology.

Future Research Perspectives:

The growing interest in psychedelic and related compounds for therapeutic applications in mental health provides a significant tailwind for future research on novel psychoactive substances. morganlewis.comcrai.comnih.gov Future investigations into this compound are likely to focus on several key areas:

Therapeutic Potential: Rigorous preclinical studies could explore its potential efficacy in models of psychiatric conditions such as major depressive disorder, anxiety, and post-traumatic stress disorder, areas where related compounds are currently under intense investigation. crai.comvu.nlresearchgate.net

Neurobiological Mechanisms: Advanced neuroimaging techniques, electrophysiology, and molecular biology can be employed to elucidate the precise mechanisms by which this compound affects brain function, receptor signaling, and neural plasticity.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of structurally related indenamine analogs will be crucial to understand how modifications to the chemical structure affect pharmacological activity, selectivity, and safety. This could lead to the development of compounds with optimized therapeutic profiles.

Multi-Target Ligand Discovery: Research could investigate whether this indenamine or its derivatives interact with multiple receptor systems (e.g., serotonin, dopamine, adrenergic receptors) to produce a unique pharmacological profile, a strategy being explored for complex disorders like schizophrenia. nih.gov

Methodological Advancements:

Progress in the field will also be propelled by advancements in chemical and biological methodologies.

Advancements in Indenamine Chemistry: The development of more efficient and versatile synthetic routes is critical. Recent progress, such as the use of nih.govvu.nl-hydride shift mediated C(sp³)–H bond functionalization, provides more expeditious methods for creating 1-aminoindane derivatives. rsc.org Future work will likely focus on stereoselective syntheses to isolate and study individual enantiomers, as biological activity is often stereospecific.

Advancements in Biological Evaluation:

High-Throughput Screening: The use of automated, cell-based functional assays allows for the rapid screening of new indenamine derivatives against a panel of receptors to determine their activity and selectivity. innoprot.comcreative-biolabs.com

Virtual Screening: Computational, structure-based virtual screening can be used to identify novel indenamine-like ligands from vast chemical libraries, accelerating the discovery of new lead compounds. nih.gov

Advanced In Vitro Models: The use of human-derived cells, brain organoids, and other advanced cellular models can provide more physiologically relevant data on the compound's effects and potential toxicity before moving to in vivo studies.

ADMET Profiling: Early-stage assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using both in silico and in vitro methods is becoming standard practice to identify candidates with favorable drug-like properties and minimize late-stage failures in drug development. mdpi.com

| Area of Advancement | Description | Potential Impact |

|---|---|---|

| Chemistry: Novel Synthesis | Development of more efficient, scalable, and stereoselective synthetic routes for indenamine derivatives. rsc.org | Enables rapid creation of diverse chemical libraries for SAR studies and provides access to specific, highly pure stereoisomers for precise pharmacological evaluation. |

| Biology: Virtual Screening | Utilizing computer models of target receptors to screen large databases of chemical structures for potential ligands. nih.gov | Accelerates the identification of novel, active compounds and reduces the time and cost associated with initial drug discovery. |

| Biology: High-Content Cellular Assays | Cell-based assays that measure multiple biological parameters simultaneously (e.g., receptor binding, downstream signaling, cytotoxicity). innoprot.comcreative-biolabs.com | Provides a more comprehensive understanding of a compound's biological activity and potential off-target effects in a single experiment. |

| Pharmacology: In Silico ADMET | Computational prediction of a compound's pharmacokinetic and toxicological properties. mdpi.com | Allows for early-stage filtering of compounds with poor drug-like properties, prioritizing resources for the most promising candidates. |

Q & A

Q. What are the common synthetic routes for 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step pathways starting with indene derivatives. For example, a brominated or iodinated indene precursor may undergo nucleophilic substitution with methoxy and methylamine groups. Catalytic hydrogenation or reductive amination is often employed to introduce the amine moiety. Optimization strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Temperature control (0–25°C) to minimize side reactions during methylation .

- Purification via recrystallization or column chromatography to achieve >95% purity .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be used to confirm the structure of this compound?

- NMR : The methoxy group (δ 3.2–3.5 ppm) and N-methyl protons (δ 2.3–2.6 ppm) are key identifiers. The dihydroindene backbone shows distinct splitting patterns in NMR due to restricted rotation .

- FTIR : Stretching vibrations for C-O (methoxy, ~1250 cm) and N-H (amine, ~3300 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 191 for [M+H]) validate the molecular formula .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the neuropharmacological activity of this compound?

- Density Functional Theory (DFT) : Used to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and predict binding affinity to monoamine oxidase B (MAO-B) or dopamine receptors .

- Molecular Docking : Software like AutoDock Vina models interactions with MAO-B (PDB ID: 2V5Z), highlighting hydrogen bonds with residues like Tyr 398 and Cys 172 .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., MAO-B inhibition vs. serotonin receptor modulation)?

- Dose-Response Analysis : Test the compound across a wide concentration range (nM to mM) to identify primary vs. off-target effects .

- Enantiomer-Specific Studies : Synthesize and test (R)- and (S)-enantiomers separately, as stereochemistry significantly impacts receptor selectivity .

- Kinetic Assays : Use fluorometric assays to measure IC values for MAO-B inhibition and compare with radioligand binding data for serotonin receptors .

Q. What experimental designs are recommended for studying the compound’s metabolic stability and blood-brain barrier (BBB) penetration?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. High CYP450 resistance suggests favorable pharmacokinetics .

- BBB Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK cell monolayers. LogBB values >0.3 indicate good CNS penetration .

- In Vivo Validation : Administer radiolabeled compound to rodents and quantify brain-to-plasma ratios via scintillation counting .

Q. How can structural modifications enhance selectivity for dopamine D receptors over adrenergic receptors?

- SAR Studies : Introduce substituents at the 5-position (e.g., halogens, methyl groups) to sterically hinder adrenergic binding pockets. For example, 5-iodo derivatives show 10-fold higher D selectivity .

- Co-crystallography : Solve X-ray structures of the compound bound to D receptors (e.g., PDB ID: 6CM4) to guide rational design .

- Pharmacophore Modeling : Identify critical features (e.g., amine distance to aromatic rings) using tools like Schrödinger’s Phase .

Methodological Guidance

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to control stereochemistry .

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How should researchers validate in vitro findings in animal models of neurological disorders?

- Rodent Models : Test the compound in MPTP-induced Parkinson’s disease models. Measure dopamine levels in striatal tissue via HPLC-ECD .

- Behavioral Assays : Use rotarod tests for motor coordination and forced swim tests for antidepressant activity .

Key Citations

- MAO-B inhibition mechanisms:

- Stereochemical synthesis:

- Computational modeling:

- Metabolic stability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products